Methyl 4-methyl-2-[2-(6-methylpyridin-2-yl)ethylamino]-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 4-methyl-2-[2-(6-methylpyridin-2-yl)ethylamino]-1,3-thiazole-5-carboxylate is a complex organic compound featuring a thiazole ring, a pyridine moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-2-[2-(6-methylpyridin-2-yl)ethylamino]-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Pyridine Moiety: The pyridine derivative can be introduced via a nucleophilic substitution reaction, where the pyridine nitrogen attacks an electrophilic carbon on the thiazole ring.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyridine and thiazole rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Carboxylic acids or ketones depending on the site of oxidation.
Reduction: Alcohols from the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound can be used in the study of enzyme interactions and as a potential ligand for receptor binding studies. Its structural features make it a candidate for investigating biological pathways involving thiazole and pyridine derivatives.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological activities. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the thiazole and pyridine rings.
Mechanism of Action
The mechanism by which Methyl 4-methyl-2-[2-(6-methylpyridin-2-yl)ethylamino]-1,3-thiazole-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine moiety can engage in coordination with metal ions or other electron-deficient sites. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methyl-2-[2-(pyridin-2-yl)ethylamino]-1,3-thiazole-5-carboxylate: Similar structure but lacks the methyl group on the pyridine ring.
Ethyl 4-methyl-2-[2-(6-methylpyridin-2-yl)ethylamino]-1,3-thiazole-5-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 4-methyl-2-[2-(4-methylpyridin-2-yl)ethylamino]-1,3-thiazole-5-carboxylate: Similar structure but with the methyl group on a different position of the pyridine ring.
Uniqueness
The unique combination of the thiazole and pyridine rings, along with the specific positioning of the methyl groups, gives Methyl 4-methyl-2-[2-(6-methylpyridin-2-yl)ethylamino]-1,3-thiazole-5-carboxylate distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 4-methyl-2-[2-(6-methylpyridin-2-yl)ethylamino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9-5-4-6-11(16-9)7-8-15-14-17-10(2)12(20-14)13(18)19-3/h4-6H,7-8H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELQNXJYQCVEAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CCNC2=NC(=C(S2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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